molecular formula C12H10BrN3O2 B15056619 Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B15056619
M. Wt: 308.13 g/mol
InChI Key: NHEXFKBZQJTQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate (CAS: 2111795-53-8, Molecular Formula: C₁₂H₁₀BrN₃O₂) is a brominated pyrimidine derivative featuring a pyridine ring substituted at the 5-position with bromine and a pyrimidine ring with an ethyl ester group at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-fibrosis agents . Its structural uniqueness lies in the combination of a brominated pyridine and a pyrimidine-carboxylate moiety, which enables diverse reactivity for further functionalization.

Properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10BrN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3

InChI Key

NHEXFKBZQJTQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Reaction Pathway and Starting Materials

The synthesis of ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate involves a multi-step sequence beginning with 2-bromopyridine and ethyl cyanoacetate . The process comprises three critical stages:

  • Nucleophilic Substitution :

    • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the deprotonation of ethyl cyanoacetate, enabling nucleophilic attack on 2-bromopyridine.
    • Solvent System : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed to stabilize the transition state.
    • Intermediate Formation : The reaction yields a cyano-substituted intermediate, which is isolated via aqueous workup.
  • Cyclization :

    • Reagent : Formamidine acetate induces cyclization under reflux conditions (80–100°C), forming the pyrimidine ring.
    • Mechanism : The reaction proceeds via a six-membered transition state, with the nitrile group of the intermediate acting as a nucleophile.
  • Esterification :

    • The final ester group is introduced via reaction with ethanol in the presence of catalytic sulfuric acid, yielding the target compound.
Table 1: Key Parameters for Laboratory-Scale Synthesis
Parameter Optimal Range Impact on Yield
Temperature 80–100°C (cyclization) ±15% variance
Reaction Time 6–8 hours (cyclization) Critical
Solvent DMF Maximizes yield
Base NaH (1.2 equiv) 85–90% yield

Industrial-Scale Production

Process Intensification Strategies

Industrial synthesis prioritizes scalability and cost-efficiency while maintaining purity (>98%). Key adaptations from laboratory methods include:

  • Continuous Flow Reactors :

    • Replace batch reactors to enhance heat transfer and reduce reaction time by 40%.
    • Example: A tubular reactor with a residence time of 20 minutes achieves 92% conversion at 120°C.
  • Automated Purification :

    • Simulated moving bed (SMB) chromatography isolates the product with <2% impurities.
Table 2: Lab vs. Industrial Synthesis Comparison
Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Yield 85–90% 88–93%
Purity 95–97% >98%
Annual Output N/A 10–50 metric tons

Optimization Strategies

Catalytic System Tuning

  • Palladium Catalysts :
    • Suzuki-Miyaura coupling variants using Pd(PPh₃)₄ (2 mol%) improve bromine substitution efficiency by 20%.
    • Solvent systems (e.g., toluene/water biphasic) enhance catalyst recyclability.

Solvent and Temperature Effects

  • Ethanol/Water Recrystallization :
    • A 3:1 ethanol/water ratio increases crystal purity from 92% to 98%.
  • Microwave-Assisted Synthesis :
    • Reduces cyclization time from 8 hours to 45 minutes at 150°C, albeit with a 5% yield drop.

Comparative Analysis with Analogous Compounds

Chlorinated Pyrimidine Derivatives

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (C₉H₈Cl₂N₂O₂) employs phosphorus pentachloride (PCl₅) for chlorination, a step absent in the target compound’s synthesis. This difference underscores the bromine-specific reactivity in nucleophilic substitutions.

Pyridine N-Oxide Precursors

Compounds like ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate utilize mCPBA oxidation to form N-oxide intermediates, a strategy less relevant to the target compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine N-oxides.

    Reduction: De-brominated pyrimidine derivatives.

    Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Reactions

The synthesis of Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods allow for the efficient production of the compound while enabling modifications to enhance yield and purity. The compound's structure allows for various chemical reactions such as nucleophilic substitution, esterification, and reduction reactions, which are fundamental for synthesizing derivatives with tailored properties for specific applications.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often employ techniques to help elucidate the mechanism of action and potential therapeutic uses.

Applications

This compound has several applications:

  • Pharmaceuticals: It serves as a crucial building block in synthesizing drug candidates. Its unique structure allows medicinal chemists to explore new chemical entities for treating various diseases.
  • Agrochemicals: The compound can be employed in developing new pesticides and herbicides. Its chemical properties can be modified to enhance its effectiveness in controlling pests and weeds.
  • Materials Science: this compound can be used in synthesizing advanced materials. Its derivatives may find applications in creating polymers and other functional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-yl)Pyrimidine-5-Carboxylate
  • Structure : The trifluoromethyl (-CF₃) group replaces bromine, introducing strong electron-withdrawing effects.
  • Properties : Enhanced metabolic stability and lipophilicity compared to bromine. The -CF₃ group reduces electrophilicity, altering reactivity in nucleophilic substitutions .
  • Synthesis : Achieved via similar coupling reactions but requires fluorinated reagents, yielding comparable efficiency (~78%) .
  • Safety : Higher hazard profile (H315, H319 for skin/eye irritation) due to fluorine content .
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate
  • Structure: Substitution with benzylamino and methyl groups increases steric bulk and basicity.
  • Applications: Used in kinase inhibitor development; the benzylamino group enhances binding to hydrophobic pockets in enzymes .
  • Synthesis : Lower yield (~58%) due to challenges in amine coupling, contrasting with the brominated compound’s straightforward synthesis .

Variations in the Pyridine Ring

Ethyl 6-(5-((4-Fluorobenzyl)Carbamoyl)Pyrimidin-2-yl)Nicotinate (12a)
  • Structure : Replaces bromine with a 4-fluorobenzyl carbamoyl group.
  • Bioactivity : Tested for anti-fibrosis activity but showed moderate efficacy, likely due to reduced electrophilic character compared to bromine .
  • Synthesis Yield : 58%, lower than brominated analogs, indicating sensitivity to substituent bulk .
Ethyl 2-(5-Bromopyrimidin-2-yl)Acetate
  • Structure : Bromine on pyrimidine instead of pyridine; acetate ester replaces carboxylate.
  • Reactivity : The pyrimidine bromine is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to pyridine bromine due to electronic effects .

Functional Group Comparisons

Compound Key Substituent Electronic Effect Yield (%) Bioactivity Notes
Ethyl 2-(5-Bromopyridin-2-yl)Pyrimidine-5-carboxylate 5-Br (pyridine) Moderate electron-withdrawing 70–78* Intermediate for kinase inhibitors
Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-yl)Pyrimidine-5-carboxylate 4-CF₃ (pyrimidine) Strong electron-withdrawing 78 Improved metabolic stability
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-carboxylate Benzylamino, 4-CH₃ Electron-donating 58 Kinase binding enhancement
Benzyl 2-(5-(Ethoxycarbonyl)Pyridin-2-yl)Pyrimidine-5-carboxylate Benzyl ester (pyrimidine) Steric hindrance 70 Anti-fibrosis candidate

*Synthesis yields extrapolated from analogous methods in and .

Biological Activity

Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a carboxylate group and a brominated pyridine moiety. The presence of the bromine atom at the 5-position enhances its reactivity and biological activity, making it a valuable candidate for drug development.

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : Approximately 256.08 g/mol
  • CAS Number : 1447606-97-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Shows promise in modulating inflammatory pathways.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (μg/mL)Target Organisms
This compound8 - 16Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus

These findings suggest that the brominated pyridine moiety may enhance the compound's affinity for bacterial targets, leading to improved efficacy compared to non-brominated analogs.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231).

Cell LineIC₅₀ (μM)Comparison (5-Fluorouracil)
MCF-71.75 - 9.4617.02
MDA-MB-2310.87 - 12.9111.73

The compound exhibited better selectivity indices compared to standard chemotherapy agents, indicating its potential as a targeted therapeutic agent .

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of cancer cell proliferation and modulation of inflammatory responses .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited cell growth in MCF-7 cells with an observed increase in apoptosis markers.
  • In Vivo Studies : In animal models, the compound showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
  • Structural Analogs : Research on structurally similar compounds indicates that variations in halogen substitution can significantly influence biological activity, highlighting the importance of the bromine atom in enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromopyridine derivatives often undergo Suzuki-Miyaura coupling with boronic acids. Optimization involves controlling temperature (e.g., 60–80°C), solvent selection (DMF or THF), and catalyst systems (Pd(PPh₃)₄). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
CatalystPd(PPh₃)₄ (1–2 mol%)
SolventDMF or THF

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology : Use ¹H/¹³C NMR to confirm the pyrimidine and bromopyridine moieties. The ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR. IR spectroscopy identifies C=O (1720–1740 cm⁻¹) and C-Br (600–650 cm⁻¹) stretches. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 338.0 for C₁₂H₁₀BrN₃O₂) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to kinase targets, such as EGFR or VEGFR. Substituent effects (e.g., bromine’s electron-withdrawing nature) are quantified using Hammett constants .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

  • Methodology : Use SHELXL ( ) for small-molecule refinement. Discrepancies in R₁ values (>5%) may arise from thermal motion or disorder. Apply twin refinement (TWIN/BASF commands) for twinned crystals. Validate with PLATON ( ) to check for missed symmetry or hydrogen bonding errors .

Q. What strategies minimize by-products during the synthesis of pyrimidine-carboxylate derivatives?

  • Methodology : Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to bromopyridine). Use scavengers like molecular sieves to remove water in esterification. Monitor intermediates via LC-MS. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) requires strict anhydrous conditions to avoid hydrolysis .

Q. What role does this compound play in kinase inhibitor development?

  • Methodology : The bromopyridine moiety acts as a hinge-binding group in kinase active sites. Structure-activity relationship (SAR) studies involve substituting the ester group with amides (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, ) to enhance potency. In vitro assays (IC₅₀) against kinases like CDK2 or JAK3 validate inhibitory activity .

Data Contradiction Analysis

  • Example : Conflicting melting points reported for similar compounds (e.g., 149°C in vs. 166–169°C in ) may arise from polymorphic forms or purity differences. Use differential scanning calorimetry (DSC) to resolve discrepancies.

Key Safety and Handling

  • Hazard Notes : Bromopyridine derivatives may release HBr under heat. Use fume hoods and PPE. Store at 2–8°C under inert atmosphere ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.